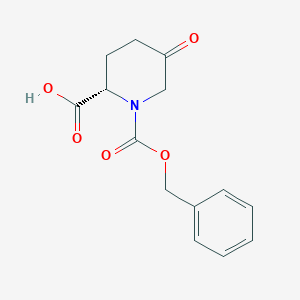
5-(2-Aminoethyl)thiazol-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Aminoethyl)thiazol-2-amine dihydrochloride” is a compound that belongs to the thiazole group of chemicals . It has a molecular weight of 230.16 and its IUPAC name is 5-(2-aminoethyl)-4-methylthiazol-2-amine dihydrochloride .
Synthesis Analysis
The synthesis of thiazol-2-amines, such as “this compound”, can be achieved via the Mannich reaction with secondary amines . Another synthetic strategy involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H13Cl2N3S . The InChI code is 1S/C6H11N3S.2ClH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H . The canonical SMILES representation is C1=C(SC(=N1)N)CCN .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 143.21 g/mol . It has a topological polar surface area of 93.2 Ų and a complexity of 88.3 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
The synthesis and study of structural properties of thiazole derivatives, including those similar to "5-(2-Aminoethyl)thiazol-2-amine dihydrochloride," have been a topic of interest in chemical research. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are related to the thiazole family, showcases the versatility of thiazole derivatives in chemical synthesis. These compounds are synthesized through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, leading to a series of compounds with potential applications in medicinal chemistry due to their structural properties (Issac & Tierney, 1996).
Therapeutic Applications
Thiazole and its derivatives have been extensively reviewed for their therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. These reviews highlight the significant biological properties and therapeutic applications of thiazole derivatives reported in patents from various companies. The versatility of thiazole derivatives in pharmaceutical research is emphasized by their wide range of possible therapeutic applications, underscoring the unpredictability of pharmacological activity due to structural modifications of prototype drug molecules (Leoni et al., 2014).
Biological Activities
The biological activities of thiazolidine derivatives, a closely related class to thiazoles, have also been a focus of research, showing diverse therapeutic and pharmaceutical activities. These activities include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. Various synthetic approaches, including multicomponent reaction, click reaction, nano-catalysis, and green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity. The exploration of thiazolidine motifs bridges organic synthesis and medicinal chemistry, prompting ongoing research into new drug candidates (Sahiba et al., 2020).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the continued interest in thiazole derivatives for developing therapeutic agents. These compounds are synthesized through cyclocondensation reactions and evaluated for their in vitro antioxidant and anti-inflammatory activities, highlighting the potential of thiazole derivatives as templates for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Propiedades
IUPAC Name |
5-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H2,7,8);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZLNMXGIFIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545596 |
Source


|
| Record name | 5-(2-Aminoethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105774-05-8 |
Source


|
| Record name | 5-(2-Aminoethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-aminoethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
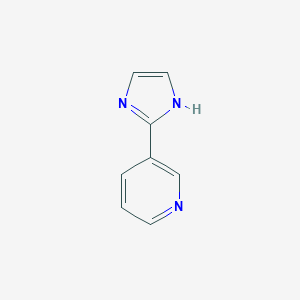
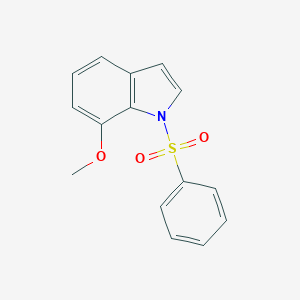
![tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B171940.png)
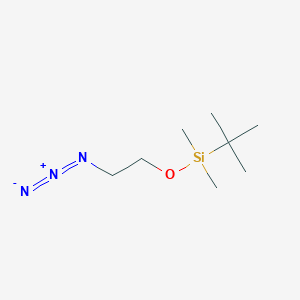

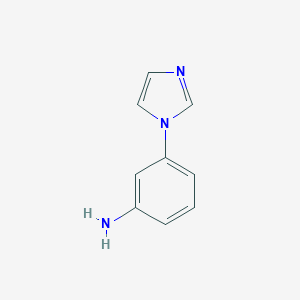
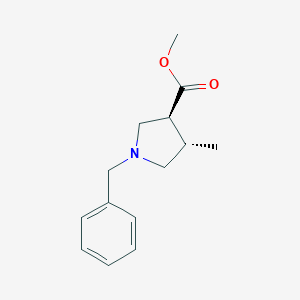




![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)
![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)
